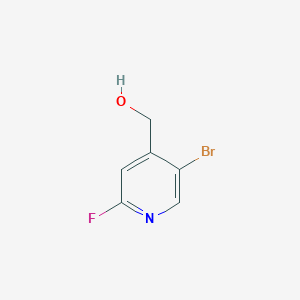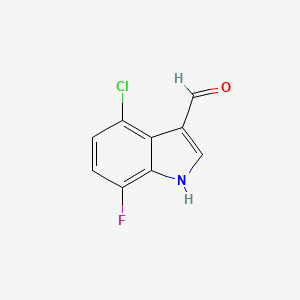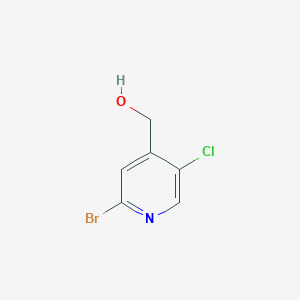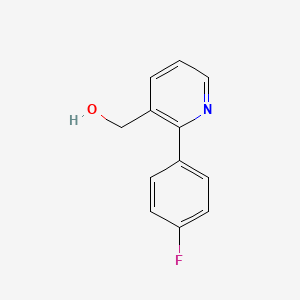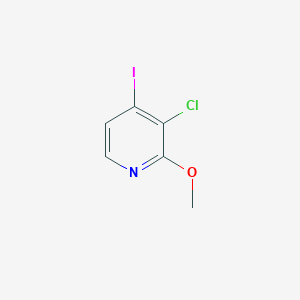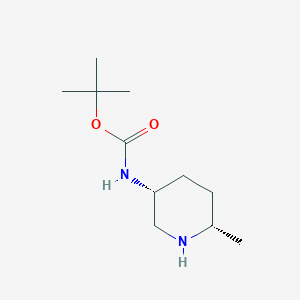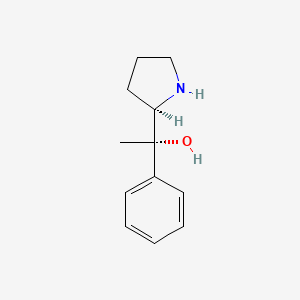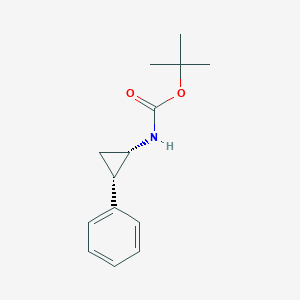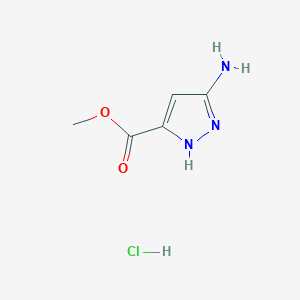
1-(2,4,6-Trichlorophenyl)propan-2-one
Descripción general
Descripción
1-(2,4,6-Trichlorophenyl)propan-2-one, also known as 2,4,6-trichloroanisole (TCA), is a chlorinated aromatic compound. It has a molecular weight of 237.51 . It is used in a variety of applications due to its unique properties.
Synthesis Analysis
This compound is synthesized from 4-Chlorophenylacetone . It is an intermediate in synthesizing Pydiflumetofen, which is used in the preparation of carboxamides as plant growth enhancers in crops .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 .Chemical Reactions Analysis
As an intermediate, this compound plays a crucial role in the synthesis of Pydiflumetofen . Pydiflumetofen is used in the preparation of carboxamides, which are known to enhance plant growth in crops .Physical And Chemical Properties Analysis
This compound has a boiling point of 296℃ at 102.3-103.1kPa . It has a density of 1.53 at 21℃ . It has a vapor pressure of 0.05-0.106Pa at 20-25℃ . It is soluble in Dichloromethane .Aplicaciones Científicas De Investigación
Wastewater Treatment in the Pesticide Industry
Application in Wastewater Treatment : 1-(2,4,6-Trichlorophenyl)propan-2-one, as part of the wider family of chlorinated compounds, is significant in the context of wastewater treatment, especially in the pesticide production industry. The compound, along with others like 2,4,6-trichlorophenol (2,4,6-TCP), is a part of high strength wastewater generated by this industry. Such wastewater contains a variety of toxic pollutants that require effective treatment before being released into the environment. Biological processes and granular activated carbon are identified as effective methods for removing these contaminants from wastewater, potentially reducing their concentration by 80-90%. This is crucial to prevent these toxic compounds from entering natural water sources and causing environmental damage (Goodwin et al., 2018).
Environmental Occurrence and Risks
Understanding Environmental Impact and Risks : The compound's relevance extends to its role in the broader spectrum of chlorinated hydrocarbons. Studies have highlighted the environmental occurrence and potential risks associated with chlorinated hydrocarbons. For instance, chlorinated technical compounds, including ones similar to this compound, have been implicated in various environmental and health issues, such as chloracne, liver disease, and reproductive issues. This underscores the importance of monitoring and managing the presence of such compounds in the environment to mitigate potential risks (Kimbrough, 1972).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(2,4,6-Trichlorophenyl)propan-2-one is primarily used as an intermediate in the synthesis of Pydiflumetofen . Pydiflumetofen is a fungicide that targets the Sdh enzyme complex in various fungi, inhibiting their growth and reproduction .
Mode of Action
The compound interacts with its target by being incorporated into the synthesis of Pydiflumetofen . Pydiflumetofen then binds to the Sdh enzyme complex in fungi, disrupting the electron transport chain and inhibiting cellular respiration . This leads to the death of the fungi and prevents further growth and reproduction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electron transport chain in fungi . By inhibiting the Sdh enzyme complex, Pydiflumetofen disrupts this pathway, leading to a lack of ATP production and eventual cell death .
Pharmacokinetics
As an intermediate in the synthesis of pydiflumetofen, its bioavailability is likely dependent on the subsequent chemical reactions it undergoes .
Result of Action
The primary result of the action of this compound, through its product Pydiflumetofen, is the inhibition of fungal growth and reproduction . This makes it an effective fungicide, particularly in the context of protecting crops .
Action Environment
The efficacy and stability of this compound, and its product Pydiflumetofen, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Propiedades
IUPAC Name |
1-(2,4,6-trichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBVBPQZPYPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035765 | |
| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228284-86-3 | |
| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4,6-Trichlorophenyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601035765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

